(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene
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Description
(1R)-1-Azido-4-nitro-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C9H8N4O2 and its molecular weight is 204.189. The purity is usually 95%.
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Scientific Research Applications
Applications in Material Science and Catalysis
Graphene-Based Catalysis
Research on graphene and its composites, such as graphene oxide, highlights the material's significance in catalysis, including the reduction of nitro compounds. Graphene derivatives enhance the catalytic reduction of nitroarenes to amines, demonstrating the potential for efficient and environmentally friendly catalysts in organic synthesis and pollution remediation (Nasrollahzadeh et al., 2020).
Magnetic Nanoparticles for Catalysis
Fe@Au core-shell nanoparticles supported on graphene oxide have been used in the catalytic reduction of nitrophenol compounds, showcasing the role of novel nanomaterials in enhancing the rates of catalytic reactions and offering a path for the recyclable and economically viable industrial application (Gupta et al., 2014).
Organic Synthesis and Chemical Transformations
Photoreactions and Heterocycle Formation
The photoreaction of azido-nitrobenzene compounds has been studied, revealing mechanisms of heterocycle formation through X-ray crystallography and theoretical calculations. These findings provide insights into the use of azido-nitro compounds in synthesizing heterocyclic structures, which are valuable in pharmaceuticals and agrochemicals (Takayama et al., 2003).
Nitrogen-Doped Graphene for Nitroarene Hydrogenation
Nitrogen-doped graphene-supported nanocatalysts have shown excellent performance in the chemoselective transfer hydrogenation of nitroarenes, emphasizing the role of modified carbon materials in facilitating chemical transformations crucial for producing key organic intermediates (Jagadeesh et al., 2015).
Properties
IUPAC Name |
(1R)-1-azido-4-nitro-2,3-dihydro-1H-indene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c10-12-11-8-5-4-7-6(8)2-1-3-9(7)13(14)15/h1-3,8H,4-5H2/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDDTJLQEMSCPG-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N=[N+]=[N-])C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N=[N+]=[N-])C=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.